Cas no 2227849-75-2 ((1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol)

(1R)-2-Amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a bromo-methoxy-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective building blocks. The presence of both amino and hydroxyl functional groups enhances its utility as a ligand or precursor in catalytic reactions. The bromine substituent offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution. This compound’s structural features—including electron-donating methoxy and electron-withdrawing bromo groups—contribute to its versatility in medicinal chemistry and material science. High purity and defined stereochemistry ensure reproducibility in research and industrial processes.
(1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol structure
2227849-75-2 structure
Product Name:(1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
CAS No:2227849-75-2
MF:C9H12BrNO2
MW:246.101081848145
CID:6585891
PubChem ID:97714494
Update Time:2025-06-22

(1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1906258
    • (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol
    • 2227849-75-2
    • Inchi: 1S/C9H12BrNO2/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1
    • InChI Key: BFRPYWDRKHGFEQ-VIFPVBQESA-N
    • SMILES: BrC1C=C(C=CC=1[C@H](CN)O)OC

Computed Properties

  • Exact Mass: 245.00514g/mol
  • Monoisotopic Mass: 245.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.5Ų

(1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol

Comprehensive Overview of (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS No. 2227849-75-2)

The compound (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol, identified by its CAS No. 2227849-75-2, is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including a bromine substituent and a methoxy group, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its applications in drug discovery and asymmetric synthesis.

In recent years, the demand for chiral building blocks like (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol has surged, driven by advancements in enantioselective catalysis and medicinal chemistry. This compound's stereochemistry is particularly appealing for designing targeted therapies, as it can influence the pharmacokinetics and efficacy of drug candidates. Its CAS No. 2227849-75-2 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing relevance in academic and industrial settings.

One of the key trends in organic chemistry is the development of green synthesis methods. Researchers are exploring eco-friendly approaches to produce (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol with minimal waste and energy consumption. This aligns with the broader push for sustainable chemistry, a topic gaining traction among scientists and policymakers. The compound's versatility also makes it a candidate for catalysis and ligand design, further expanding its utility.

Another area of interest is the compound's potential role in neurological research. Amino alcohols are known to interact with neurotransmitter systems, and the bromo and methoxy substituents in (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol could modulate its biological activity. This has led to inquiries about its use in studying neurodegenerative diseases or psychiatric disorders, though further research is needed to validate these applications.

From a technical standpoint, the synthesis of (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol often involves asymmetric reduction or chiral resolution techniques. These methods are critical for achieving high enantiomeric purity, a requirement for pharmaceutical applications. The compound's CAS No. 2227849-75-2 is often referenced in patents and publications detailing these synthetic routes, underscoring its importance in process chemistry.

In summary, (1R)-2-amino-1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS No. 2227849-75-2) is a multifaceted compound with broad applications in drug development, catalysis, and sustainable chemistry. Its structural uniqueness and chiral properties make it a subject of ongoing research, particularly in fields prioritizing molecular precision and environmental responsibility. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in advanced chemical studies.

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